molecular formula C22H31N3O4S B2442392 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 953987-27-4

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2442392
CAS RN: 953987-27-4
M. Wt: 433.57
InChI Key: BHZVSBQHBMIXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Structure-Activity Relationship

Research has shown that derivatives similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide have been synthesized and evaluated for their antitumor activity. These compounds, including amino-substituted derivatives, demonstrated significant potency against tumor cells. A study highlighted the synthesis and antitumor activity of such derivatives, revealing a strong dependency of their efficacy on the position of substitution. Certain amino derivatives exhibited higher potency than their unsubstituted counterparts against leukemia in mice, offering insights into the quantitative structure-activity relationship (QSAR) of these compounds (Sami et al., 1995).

Inhibition of Cardiac Troponin I–Interacting Kinase

Another study reported the synthesis of related compounds as inhibitors of cardiac troponin I–interacting kinase (TNNi3K), a protein implicated in cardiac function. This research provided new insights into the structure-activity relationships between the compound's scaffold and TNNi3K inhibition. It identified compounds with negligible kinase activity, useful as negative controls in studying TNNi3K biology, thereby contributing to the understanding of cardiac diseases and potential therapeutic interventions (Asquith et al., 2020).

Topoisomerase I-Targeting Activity and Cytotoxicity

Compounds with structural similarities have also been evaluated for their topoisomerase I-targeting activity and cytotoxic effects. A notable study explored the impact of varied substituents on these activities, finding that specific substitutions at the 11-position significantly enhanced TOP1-targeting activity and cytotoxicity. This research underscores the compound's potential in cancer therapy, particularly in designing novel agents with improved efficacy against various cancer cell lines (Ruchelman et al., 2004).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-24(2)20(17-8-10-19-16(13-17)7-6-12-25(19)3)15-23-30(26,27)22-11-9-18(28-4)14-21(22)29-5/h8-11,13-14,20,23H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZVSBQHBMIXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

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